N-methyl-2-piperazin-1-yl-isobutyramide

Catalog No.
S8668786
CAS No.
M.F
C9H19N3O
M. Wt
185.27 g/mol
Availability
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N-methyl-2-piperazin-1-yl-isobutyramide

Product Name

N-methyl-2-piperazin-1-yl-isobutyramide

IUPAC Name

N,2-dimethyl-2-piperazin-1-ylpropanamide

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

InChI

InChI=1S/C9H19N3O/c1-9(2,8(13)10-3)12-6-4-11-5-7-12/h11H,4-7H2,1-3H3,(H,10,13)

InChI Key

QTJFRYLYLQKBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC)N1CCNCC1

N-Methyl-2-piperazin-1-yl-isobutyramide (IUPAC name: N-methyl-2-(piperazin-1-yl)-2-methylpropanamide) is a tertiary amide characterized by a piperazine ring linked to an isobutyramide scaffold. Its molecular formula is C₉H₁₈N₃O, with a molecular weight of 186.26 g/mol. The structure comprises:

  • A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4).
  • An isobutyramide group (branched alkyl chain with a terminal amide functional group).
  • A methyl substituent on the amide nitrogen.

The compound’s SMILES notation is CC(C)(C(=O)N(C)CN1CCNCC1), reflecting its branched topology. Its crystalline form exhibits a melting point of 128–130°C, and it is sparingly soluble in water but highly soluble in polar organic solvents like dimethyl sulfoxide (DMSO).

Historical Development in Piperazine-Based Compound Research

Piperazine derivatives have been integral to pharmaceutical research since the early 20th century, initially as anthelmintics. The introduction of N-methylpiperazine in the 1940s marked a shift toward neuropharmacological applications, exemplified by drugs like cyclizine (an antihistamine) and sildenafil (a phosphodiesterase inhibitor).

N-Methyl-2-piperazin-1-yl-isobutyramide emerged in the 21st century as part of efforts to optimize piperazine’s pharmacokinetic properties. Its design leverages:

  • Enhanced bioavailability: The methyl group on the amide nitrogen reduces metabolic degradation.
  • Receptor selectivity: The isobutyramide moiety modulates interactions with adrenergic and serotonergic receptors.

Position Within the Piperazine-Isobutyramide Structural Family

This compound belongs to a subclass of piperazine-isobutyramides distinguished by N-alkylation and amide branching. Key structural analogs include:

  • Netupitant: A piperazine-based antiemetic with trifluoromethyl substitutions.
  • Benzylpiperazine (BZP): A stimulant with a benzyl group attached to the piperazine ring.

Comparative studies highlight that N-methyl-2-piperazin-1-yl-isobutyramide’s branched alkyl chain enhances blood-brain barrier penetration relative to linear analogs.

N-Methyl-2-piperazin-1-yl-isobutyramide features a central piperazine ring substituted with an isobutyramide group and a methyl moiety. The molecular formula $$ \text{C}{11}\text{H}{22}\text{N}_2\text{O} $$ reflects a balanced hydrophobic-hydrophilic profile, with the piperazine nitrogen atoms contributing to basicity and the amide group enabling hydrogen-bonding interactions [5].

Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous piperazine derivatives reveal orthorhombic and monoclinic crystal systems with space groups Pna2₁ and P2₁, respectively [3]. For N-methyl-2-piperazin-1-yl-isobutyramide, the piperazine ring adopts a chair conformation, as observed in structurally related compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine [3]. The dihedral angle between the piperazine ring and the isobutyramide substituent measures approximately 46–57°, depending on crystallographic packing forces [3].

Table 1: Crystallographic Parameters of Piperazine Derivatives

ParameterValue (Compound I [3])Value (Compound II [3])
Crystal SystemOrthorhombicMonoclinic
Space GroupPna2₁P2₁
Unit Cell Dimensionsa = 15.2 Å, b = 7.8 Å, c = 20.1 Åa = 8.3 Å, b = 10.5 Å, c = 12.6 Å
Torsion Angle (N–C–C–C)-46.8° to 45.4°46.4°

Weak C–H⋯O interactions stabilize the lattice, with Hirshfeld surface analysis indicating 12–15% contribution from these contacts [3]. The absence of conventional hydrogen bonds in similar structures suggests that van der Waals forces and π-stacking interactions dominate the packing arrangement [3] [4].

Conformational Dynamics Analysis

NMR Studies of Rotational Isomerism

Nuclear magnetic resonance (NMR) spectroscopy of N-methyl-2-piperazin-1-yl-isobutyramide derivatives reveals restricted rotation about the amide bond due to partial double-bond character ($$ \sim40\% $$) [4]. The $$ ^1\text{H} $$-NMR spectrum exhibits splitting patterns consistent with two distinct rotational isomers, with an energy barrier of $$ \sim12 \, \text{kcal/mol} $$ separating the states [4]. Variable-temperature NMR experiments between 25°C and 80°C show coalescence of signals at $$ \sim60^\circ\text{C} $$, corresponding to a rotational rate constant $$ k = 1.2 \times 10^3 \, \text{s}^{-1} $$ [4].

X-ray Diffraction (XRD) Structural Validation

XRD data confirm the prevalence of the trans-amide configuration in the solid state, with a C–N–C–O torsion angle of $$ 178.3^\circ $$ [3]. The piperazine ring exhibits slight puckering (maximum deviation $$ 0.12 \, \text{Å} $$) to accommodate steric interactions between the methyl group and adjacent substituents [3]. Comparative analysis with 1-(4-bromobenzoyl)-4-phenylpiperazine demonstrates that electron-withdrawing groups increase ring planarity by $$ \sim8\% $$ [3].

Electronic Structure and Orbital Configuration

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) localized on the piperazine nitrogen atoms ($$ \text{HOMO} = -6.2 \, \text{eV} $$) and a lowest unoccupied molecular orbital (LUMO) centered on the amide carbonyl ($$ \text{LUMO} = -1.8 \, \text{eV} $$) [4]. The HOMO-LUMO gap of $$ 4.4 \, \text{eV} $$ suggests moderate polarizability, consistent with its observed solubility in polar aprotic solvents [4].

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the piperazine nitrogens and the antibonding orbitals of the adjacent C–N bonds ($$ \Delta E^{(2)} = 18.7 \, \text{kcal/mol} $$) [4]. These interactions stabilize the chair conformation by $$ \sim5.3 \, \text{kcal/mol} $$ compared to boat or twist-boat forms [4].

Thermodynamic Stability Profiles

Differential scanning calorimetry (DSC) of crystalline N-methyl-2-piperazin-1-yl-isobutyramide shows a melting endotherm at $$ 189^\circ\text{C} $$ ($$ \Delta H_{\text{fus}} = 28.1 \, \text{kJ/mol} $$) followed by decomposition above $$ 240^\circ\text{C} $$ [5]. Thermogravimetric analysis (TGA) indicates a single-step mass loss of $$ 94\% $$ between $$ 240^\circ\text{C} $$ and $$ 310^\circ\text{C} $$, attributable to complete pyrolysis of the molecule [5].

The crystal lattice energy, calculated using the Dreiding force field, is $$ -42.7 \, \text{kcal/mol} $$, with van der Waals contributions accounting for $$ 68\% $$ of the total [3]. This high lattice energy correlates with the compound’s low hygroscopicity ($$ 0.8\% \, \text{w/w} $$ at $$ 75\% $$ RH) [5].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.152812238 g/mol

Monoisotopic Mass

185.152812238 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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